molecular formula C13H11ClO2S B1656181 1-(Benzenesulfonylmethyl)-4-chlorobenzene CAS No. 51229-56-2

1-(Benzenesulfonylmethyl)-4-chlorobenzene

Cat. No.: B1656181
CAS No.: 51229-56-2
M. Wt: 266.74 g/mol
InChI Key: QVJNFMFPRYREOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonylmethyl)-4-chlorobenzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a 4-chlorobenzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonylmethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 4-chlorotoluene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonylmethyl)-4-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield benzenesulfonic acid, while reduction can produce benzenesulfide.

Scientific Research Applications

1-(Benzenesulfonylmethyl)-4-chlorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Benzenesulfonylmethyl)-4-chlorobenzene exerts its effects involves interactions with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Benzenesulfonylmethyl)-4-chlorobenzene is unique due to the presence of both a benzenesulfonyl group and a 4-chlorobenzene ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of reactivity and applications that are not observed in similar compounds.

Properties

CAS No.

51229-56-2

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-4-chlorobenzene

InChI

InChI=1S/C13H11ClO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

QVJNFMFPRYREOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl

51229-56-2

Origin of Product

United States

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